2-Acrylamido-2-methyl-1-propanesulfonic acid

Catalog No.
S567128
CAS No.
15214-89-8
M.F
C7H13NO4S
M. Wt
207.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acrylamido-2-methyl-1-propanesulfonic acid

CAS Number

15214-89-8

Product Name

2-Acrylamido-2-methyl-1-propanesulfonic acid

IUPAC Name

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12)

InChI Key

XHZPRMZZQOIPDS-UHFFFAOYSA-N

SMILES

CC(C)(CS(=O)(=O)O)NC(=O)C=C

Synonyms

2-acrylamide 2-methylpropanesulfonate, 2-acrylamido-2-methyl-1-propanesulfonic acid, 2-acrylamido-2-methylpropanesulfonate, 2-acrylamido-2-methylpropanesulfonate, monosodium salt, 2-acrylamido-2-methylpropanesulfonate, potassium salt, 2-AMPS, AMPS sulfonate cpd

Canonical SMILES

CC(C)(CS(=O)(=O)O)NC(=O)C=C

Monomer for Functional Polymers:

AMPS acts as a reactive and water-soluble (hydrophilic) monomer, incorporating a sulfonic acid group. This allows it to readily bond with other molecules, forming various functional polymers with tailored properties. These polymers find applications in diverse research areas, including:

  • Drug delivery: AMPS-based polymers can be designed to encapsulate and deliver drugs to specific targets within the body, enhancing drug efficacy and reducing side effects .
  • Biocatalysis: Immobilization of enzymes onto AMPS-containing polymers allows for their reusability in biocatalytic processes, facilitating efficient and cost-effective biotransformation reactions .
  • Membranes: Incorporation of AMPS into membranes can modify their permeability and selectivity, making them valuable for applications like separation processes, water purification, and fuel cells .

Surface Modification:

AMPS can be used to modify the surface properties of various materials, including:

  • Nanoparticles: AMPS modification enhances the water dispersibility and colloidal stability of nanoparticles, crucial for their use in various biological and environmental research applications .
  • Biosensors: AMPS attachment to biosensor surfaces can improve their biocompatibility, sensitivity, and selectivity for specific biomolecule detection .

Other Research Applications:

Beyond the mentioned areas, AMPS finds applications in other scientific research fields, such as:

  • Cosmetics: AMPS-containing ingredients can improve the viscosity, stability, and cleansing properties of cosmetic formulations .
  • Textile industry: AMPS modification of textiles can enhance their dyeability, hydrophilicity, and antistatic properties .

2-Acrylamido-2-methyl-1-propanesulfonic acid is a sulfonic acid acrylic monomer with the chemical formula C₇H₁₃NO₄S. It features a unique structure that includes an acrylamide functional group and a sulfonic acid group, which imparts significant hydrophilicity and anionic character. This compound is known for its excellent solubility in water and dimethylformamide, as well as limited solubility in most polar organic solvents. Its physical forms can include liquid, pellets, or large crystals, and it is characterized by high thermal and hydrolytic stability due to steric hindrance from the geminal dimethyl group and the sulfomethyl group .

The mechanism of action of AMPS depends on the specific application. Here are some examples:

  • Water treatment: AMPS can bind to metal cations in water through ion exchange, facilitating their removal [].
  • Detergency: AMPS enhances the performance of surfactants by interacting with multivalent cations, improving dirt removal [].
Typical of acrylic monomers. It can undergo polymerization to form poly(2-acrylamido-2-methyl-1-propanesulfonic acid), which exhibits enhanced properties such as increased viscosity and improved thermal stability. The sulfonic acid group allows for ionization in aqueous solutions, facilitating interactions with multivalent cations and enhancing its role as a dispersant and scale inhibitor in various applications .

Research indicates that poly(2-acrylamido-2-methyl-1-propanesulfonic acid) exhibits notable biological activity, particularly in antiviral applications. It has been shown to inhibit the cytopathicity of HIV-1 and HIV-2 in cell cultures without being toxic to host cells. Additionally, it can inhibit the binding of antibodies to viral proteins, thereby blocking viral adsorption to host cells . Its hydrophilic nature also suggests potential applications in drug delivery systems due to its ability to interact favorably with biological fluids.

The synthesis of 2-acrylamido-2-methyl-1-propanesulfonic acid typically involves the reaction of acrylamide with a sulfonating agent under controlled conditions. The process may include:

  • Acrylamide Preparation: The initial step involves synthesizing acrylamide from acrylic acid.
  • Sulfonation: The acrylamide is then treated with a suitable sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce the sulfonic acid group.
  • Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity.

This method ensures that the final product retains its essential functional groups while achieving high yields .

2-Acrylamido-2-methyl-1-propanesulfonic acid has a wide range of applications across various industries:

  • Adhesives: Enhances thermal and mechanical properties, improving adhesive strength.
  • Detergents: Improves washing performance by binding multivalent cations and reducing dirt attachment.
  • Personal Care Products: Acts as an efficient lubricant due to its strong polar properties.
  • Water Treatment: Used as a scale inhibitor and dispersant in water treatment processes.
  • Textiles and Coatings: Functions as a flocculant, dispersant, and dyeing aid for acrylic fibers .

Studies have demonstrated that 2-acrylamido-2-methyl-1-propanesulfonic acid interacts effectively with various ions and compounds due to its strong ionic character. Its ability to bind multivalent cations makes it particularly valuable in applications where scale formation is a concern. Moreover, its biological interaction studies highlight its potential as an antiviral agent, particularly against HIV strains, showcasing its unique role in both industrial and medical fields .

Several compounds share structural or functional similarities with 2-acrylamido-2-methyl-1-propanesulfonic acid:

Compound NameStructural FeaturesUnique Properties
AcrylamideContains an amide groupUsed primarily in polymer production
Sodium 2-acrylamido-2-methylpropanesulfonateSodium salt form of 2-acrylamido compoundEnhanced solubility; used as a dispersant
3-Acrylamidopropanesulfonic acidSimilar acrylamide structureDifferent side chain; used in similar applications
2-Hydroxyethyl methacrylateContains hydroxyl groupProvides different reactivity; used in coatings

The uniqueness of 2-acrylamido-2-methyl-1-propanesulfonic acid lies in its combination of hydrophilicity, thermal stability, and biological activity, making it particularly versatile for both industrial applications and potential therapeutic uses .

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
Solid

XLogP3

-0.4

Melting Point

185.5-186°C

UNII

490HQE5KI5

Related CAS

5165-97-9 (mono-hydrochloride salt)
52825-28-2 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (81.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (18.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15214-89-8
27119-07-9

Wikipedia

2-acrylamido-2-methyl-1-propanesulfonic acid

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types